molecular formula C15H16F3NO4 B8138449 (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B8138449
M. Wt: 331.29 g/mol
InChI Key: DFPRYGKQAKFNLF-RYUDHWBXSA-N
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Description

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the trifluoromethyl group and the benzyl ester moiety. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ester groups or the piperidine ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Hydroxyproline
  • (2R,4R)-4-Hydroxyproline
  • Tertiary butyl esters

Uniqueness

Compared to similar compounds, (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high binding affinity and stability .

Properties

IUPAC Name

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPRYGKQAKFNLF-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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